ESI-08

Catalog No.
S006355
CAS No.
301177-43-5
M.F
C20H23N3OS
M. Wt
353.484
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ESI-08

CAS Number

301177-43-5

Product Name

ESI-08

IUPAC Name

4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile

Molecular Formula

C20H23N3OS

Molecular Weight

353.484

InChI

InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24)

InChI Key

MWNBKOJJEIXGIC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3

Synonyms

4-Cyclohexyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile;                              6-Cyclohexyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,4-dihydro-4-oxo-5-pyrimidinecarbonitrile

Description

Specific exchange proteins directly activated by cAMP (Epac) antagonist; High Quality Biochemicals for Research Uses

ESI-08 is a compound recognized for its role as an antagonist of the exchange protein directly activated by cyclic adenosine monophosphate. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of signaling pathways influenced by cyclic adenosine monophosphate. The molecular structure of ESI-08 contributes to its unique properties, making it a subject of interest in medicinal chemistry.

, primarily involving its interaction with biological targets. Its mechanism of action includes binding to specific receptors, which alters downstream signaling pathways. For example, studies have shown that ESI-08 can inhibit the activity of certain enzymes involved in signal transduction, thereby influencing cellular responses to external stimuli. The compound has been analyzed through mass spectrometry techniques to track reaction progress and identify intermediates formed during these interactions

The biological activity of ESI-08 has been extensively studied, revealing its efficacy as an EPAC antagonist. This antagonism leads to the modulation of various physiological processes, including insulin secretion and cardiac function. In vitro studies have demonstrated that ESI-08 can effectively inhibit cellular responses mediated by cyclic adenosine monophosphate, suggesting its potential as a therapeutic agent in conditions such as diabetes and heart disease

The synthesis of ESI-08 typically involves several steps that include the formation of key intermediates through palladium-catalyzed coupling reactions. A general procedure may involve mixing palladium acetate with phosphines and specific aryl halides under an inert atmosphere. The reaction is often conducted in dry solvents such as toluene at elevated temperatures to facilitate the formation of the desired product . Purification methods such as chromatography are employed to isolate ESI-08 from reaction mixtures.

ESI-08 has several applications in pharmacology and biochemistry. Its primary application lies in research focused on cyclic adenosine monophosphate signaling pathways. By acting as an EPAC antagonist, ESI-08 is utilized in studies investigating metabolic disorders and cardiovascular diseases. Furthermore, it serves as a valuable tool for elucidating the roles of cyclic adenosine monophosphate in various biological systems, aiding in drug discovery and development processes

Interaction studies involving ESI-08 have revealed critical insights into its binding affinity and specificity for biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions quantitatively. These studies indicate that ESI-08 exhibits a high degree of selectivity towards certain receptors, which is crucial for minimizing off-target effects during therapeutic applications .

Several compounds exhibit structural or functional similarities to ESI-08. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ASimilar aromatic ringsEPAC modulationDifferent substituents affecting potency
Compound BContains a different functional groupInsulin secretion enhancementMore potent than ESI-08
Compound CAliphatic chain variationsCardiovascular effectsBroader spectrum of action

Similar Compounds

  • Compound A: An EPAC modulator with similar pharmacological properties.
  • Compound B: Known for enhancing insulin secretion more effectively than ESI-08.
  • Compound C: Exhibits cardiovascular effects but operates through different mechanisms.

XLogP3

4.5

Dates

Modify: 2024-02-18

Explore Compound Types